molecular formula C15H26Cl3N3O3S2 B14951597 N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide

N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide

Cat. No.: B14951597
M. Wt: 466.9 g/mol
InChI Key: FFIUNKWFNFHNLV-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide is a complex organic compound with a unique structure that includes a trichloromethyl group, a dioxidotetrahydrothiophenyl group, and an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include trichloromethyl compounds, thiophenes, and amides. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H26Cl3N3O3S2

Molecular Weight

466.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)carbamothioylamino]ethyl]octanamide

InChI

InChI=1S/C15H26Cl3N3O3S2/c1-2-3-4-5-6-7-12(22)20-13(15(16,17)18)21-14(25)19-11-8-9-26(23,24)10-11/h11,13H,2-10H2,1H3,(H,20,22)(H2,19,21,25)

InChI Key

FFIUNKWFNFHNLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1CCS(=O)(=O)C1

Origin of Product

United States

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